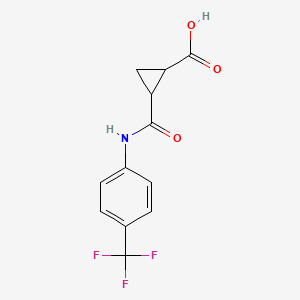

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

Description

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic compound characterized by a cyclopropane ring fused to a carboxylic acid group and a carbamoyl moiety substituted with a 4-(trifluoromethyl)phenyl group. This structure places it within the class of Ryanodine receptor (RyR) modulators, which are critical in agricultural chemistry for their insecticidal activity.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c13-12(14,15)6-1-3-7(4-2-6)16-10(17)8-5-9(8)11(18)19/h1-4,8-9H,5H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZXUZONTVYBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological studies:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures exhibit anti-cancer properties, suggesting potential therapeutic applications for this compound in oncology .

- Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways. Studies have indicated that derivatives of cyclopropanecarboxylic acids can reduce inflammation markers in vitro and in vivo.

- Enzyme Inhibition : The compound may act as a biochemical probe by inhibiting specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural research:

- Pesticidal Activity : Research has indicated that compounds with similar structural motifs can exhibit herbicidal and insecticidal properties. The trifluoromethyl group enhances the bioactivity of these compounds against various pests and weeds, making them suitable candidates for development as agrochemicals.

- Plant Growth Regulation : Some studies suggest that cyclopropanecarboxylic acids can influence plant growth by modulating hormonal pathways. This could lead to applications in crop management and enhancement of yield under stress conditions .

Case Studies

Several case studies have highlighted the effectiveness of 2-(N-(4-(trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the compound's effect on breast cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- Inflammation Model Study : In a rodent model of arthritis, administration of this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, while the cyclopropane ring provides structural rigidity. The exact pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural and functional similarities with other RyR modulators listed in the 2023 European Patent Application (EPA). Below is a systematic comparison:

Structural Features

Key Structural Components :

- Cyclopropane-carboxylic acid backbone : Unique to this compound, distinguishing it from analogs with pyrazole, benzene, or pyridine cores.

- 4-(Trifluoromethyl)phenyl carbamoyl group : A common pharmacophore in RyR modulators, enhancing binding affinity to insect RyRs.

Comparison Table :

| Compound Name | Core Structure | Key Substituents | Patent Category |

|---|---|---|---|

| 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid | Cyclopropane-carboxylic acid | -COOH, -CONH-(4-CF3-phenyl) | M.28 |

| Chlorantraniliprole | Anthranilic diamide | -Cl, -CF3, pyridyl group | M.28 |

| Cyantraniliprole | Anthranilic diamide | -CN, -CF3, pyridyl group | M.28 |

| Tetraniliprole | Anthranilic diamide | -Cl, -CF3, thiazole group | M.28 |

| Flubendiamide | Phthalic diamide | -Cl, -OCH3, benzenedicarboxamide | M.28 |

| N-[5-[[2-bromo-6-chloro-4-[...]phenyl]carbamoyl]-2-cyanophenyl]-... | Benzamide | -Br, -Cl, -CN, hexafluoro-trifluoromethylpropyl | M.UN |

Notes:

- The cyclopropane backbone in the target compound is rare among RyR modulators, which typically use anthranilic or phthalic diamide cores. This may influence conformational stability during receptor binding .

- The 4-(trifluoromethyl)phenyl group is a recurring motif in M.28 compounds, suggesting its critical role in hydrophobic interactions with RyRs .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, favoring cuticular penetration in insects.

- Metabolic Stability : Fluorinated groups resist oxidative degradation, extending half-life. Anthranilic diamides (e.g., chlorantraniliprole) are more prone to hydrolysis due to ester linkages absent in the target compound .

Patent and Commercial Relevance

- The EPA lists the target compound under M.28 ("Ryanodine receptor modulators"), alongside established insecticides like chlorantraniliprole. Its novelty lies in the cyclopropane core, which may circumvent resistance mechanisms developed against diamide-class pesticides .

Biological Activity

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 284.24 g/mol

- IUPAC Name : 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response.

- Modulation of Signaling Pathways : It has been suggested that the compound can influence pathways related to cell proliferation and apoptosis, potentially through interactions with protein kinases.

Biological Activity Overview

The biological activities of 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing prostaglandin synthesis and inflammation. |

| Anticancer | Shows potential in inhibiting tumor growth in various cancer cell lines. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity : In vitro assays have shown that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Research indicated that the compound possesses antimicrobial activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Safety and Toxicology

While promising, the safety profile of 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid needs thorough investigation. Preliminary data suggest potential toxicity at high doses, necessitating careful evaluation in preclinical studies.

Q & A

Basic: What synthetic strategies are employed to synthesize 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid?

Methodological Answer:

The synthesis typically involves three key steps:

Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using diethylzinc and diiodomethane.

Carbamoyl Coupling : Reaction of the cyclopropanecarboxylic acid derivative with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60°C, 12 hours).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.

Structural analogs (e.g., 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid) highlight the importance of protecting the carboxylic acid group during coupling to avoid side reactions .

Basic: How is purity and structural integrity validated for this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- NMR : , , and NMR spectra verify the trifluoromethyl group (-CF) at δ ~120 ppm () and cyclopropane protons as multiplet signals (δ 1.2–1.8 ppm, ) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: calculated via exact mass).

Advanced: How can molecular docking predict binding interactions with target enzymes?

Methodological Answer:

- Software : AutoDock Vina is preferred for its speed and accuracy in binding mode prediction .

- Protocol :

- Prepare the ligand (compound) and receptor (enzyme) files in PDBQT format.

- Define the docking grid around the active site (e.g., 20 Å × 20 Å × 20 Å).

- Run simulations with exhaustiveness = 20 to sample conformational space.

- Analysis : Cluster docking poses using RMSD thresholds (≤2 Å) and prioritize poses with the lowest binding energy (ΔG). Validate with MD simulations for stability.

Advanced: What in vitro assays evaluate its inhibitory activity against kinases or proteases?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Assay : Use ADP-Glo™ kit to measure ATP consumption (IC determination).

- Protease Assay : Fluorescent substrate cleavage (e.g., FRET-based) monitored at λ 340 nm, λ 490 nm.

- Cellular Assays :

- MTT assay in cancer cell lines (e.g., HCT-116) to assess cytotoxicity.

- Western blotting to confirm downstream target modulation (e.g., p-ERK for kinase inhibition).

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Methodological Answer:

- SAR Studies :

- Replace -CF with -Cl or -CH to assess steric/electronic effects.

- Introduce electron-withdrawing groups (e.g., -NO) to enhance binding to polar enzyme pockets.

- Tools :

Advanced: What challenges arise in scaling synthesis for preclinical studies?

Methodological Answer:

- Key Issues :

- Low yield in cyclopropanation due to ring strain.

- Carbamoyl coupling side reactions (e.g., urea formation).

- Solutions :

Advanced: How is metabolic stability assessed in early drug development?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.

- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation).

- In Silico Tools :

- SwissADME to predict CYP450 interactions and BBB permeability.

- MetaSite for metabolite identification .

Advanced: How do crystallography studies resolve structural ambiguities in analogs?

Methodological Answer:

- X-ray Crystallography :

- Grow single crystals via vapor diffusion (e.g., methanol/water).

- Resolve cyclopropane ring puckering and carbamoyl group orientation.

- Synchrotron Data : High-resolution (<1.0 Å) data collection at facilities like APS or ESRF.

- Validation : Compare with DFT-optimized geometries (Mercury software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.